molecular formula C11H17ClN2O B14777187 (S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride

(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride

Katalognummer: B14777187
Molekulargewicht: 228.72 g/mol
InChI-Schlüssel: UDUXXZBYYOBOGE-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpropanamide derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound. Common solvents include methanol, ethanol, and tetrahydrofuran.

    Industrial Production Methods: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions may involve the use of halogenating agents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in an inert atmosphere.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-2-(methylamino)-3-phenylpropanamide: Lacks the chiral center present in the (S)-enantiomer.

    N-Methyl-2-(methylamino)-3-phenylpropanamide hydrobromide: Similar structure but different counterion.

Uniqueness

(S)-N-Methyl-2-(methylamino)-3-phenylpropanamide hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This uniqueness makes it a valuable compound for research and therapeutic applications.

Eigenschaften

Molekularformel

C11H17ClN2O

Molekulargewicht

228.72 g/mol

IUPAC-Name

(2S)-N-methyl-2-(methylamino)-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-12-10(11(14)13-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3,(H,13,14);1H/t10-;/m0./s1

InChI-Schlüssel

UDUXXZBYYOBOGE-PPHPATTJSA-N

Isomerische SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)NC.Cl

Kanonische SMILES

CNC(CC1=CC=CC=C1)C(=O)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.